N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide
Description
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a hydroxyl group, and a chlorobenzoyl thiourea structure.
Properties
Molecular Formula |
C21H14ClN3O3S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H14ClN3O3S/c22-13-7-5-12(6-8-13)19(27)25-21(29)23-14-9-10-17(26)15(11-14)20-24-16-3-1-2-4-18(16)28-20/h1-11,26H,(H2,23,25,27,29) |
InChI Key |
ZGLPSPPJKNVCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA typically involves the reaction of 2-aminophenol with aldehydes to form the benzoxazole core The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoxazole ketones, while reduction can produce benzoxazole alcohols.
Scientific Research Applications
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in targeting tyrosine kinase receptors.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety is known to inhibit tyrosine kinase receptors, which are involved in cell signaling pathways related to cancer progression . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONE: Known for its antibacterial properties.
N’-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES: Exhibits antibacterial activity against various strains.
Uniqueness
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROBENZOYL)THIOUREA is unique due to its combination of a benzoxazole core with a chlorobenzoyl thiourea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
